Chromium iodide

Overview

Description

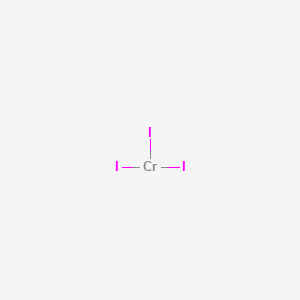

Chromium iodide is an inorganic compound with the formula CrI3. It is a black solid used to prepare other chromium iodides .

Synthesis Analysis

Chromium triiodide is prepared by the direct reaction of chromium metal with an excess of iodine. The reaction is conducted at 500 °C: 2 Cr + 3 I2 → 2 CrI3 . To obtain high purity samples, the product is thermally decomposed at 700 °C to sublime out chromium (II) iodide. The diiodide is then reiodinated .

Molecular Structure Analysis

Chromium (III) iodide exhibits a cubic-closest packing arrangement in a double-layer crystal lattice. In this structure, chromium exhibits octahedral coordination geometry .

Chemical Reactions Analysis

Chromium triiodide is stable in contact with oxygen and moisture, but at temperatures approaching 200 °C it reacts with oxygen and releases iodine .

Physical And Chemical Properties Analysis

Chromium triiodide is a black solid with a density of 5.32 g/cm3 . It is stable in contact with oxygen and moisture, but reacts with oxygen and releases iodine at temperatures approaching 200 °C . It exhibits slow solubility in water due to the kinetic inertness of Cr (III) .

Scientific Research Applications

Pulsed Fiber Laser Generation

Chromium iodide has been used in the modulation of highly stable pulsed fiber lasers . These lasers are key components in optical communication, optical sensing, and precision micromachining systems due to their high beam quality, high peak power, and compact configurations . The CrI3 film exhibits broadband saturable absorption towards the mid-infrared regime and excellent long-term stability . This makes it a robust broadband optical modulator, potentially paving the way for the development of highly stable ultrafast optoelectronic devices .

Nonlinear Optics

The nonlinear optical absorption behavior of the CrI3 film has been investigated . It exhibits intensity-dependent optical absorption, which is key for the operation of pulsed fiber lasers . This property of CrI3 could be harnessed for the development of new optical materials with broadband response .

Spintronics

Chromium iodide has potential applications in spintronics . Spintronics is a field of research that aims to use the spin of electrons, in addition to their charge, for the development of electronic devices . The magnetic properties of spintronic materials can be controlled by applying an electric field, a process known as gating . CrI3 exhibits antiferromagnetic interlayer coupling that can be tuned by the application of a magnetic field, gate electric field, or pressure .

Quantum Devices

The electric gate effects on 2D chromium iodide have been modeled and simulated . As conventional transistors reach their limit, 2D materials like CrI3 are becoming a prime focus in developing next-generation quantum devices, such as tunneling field-effect transistors .

Medicine

Iodide compounds, including chromium iodide, are often used in internal medicine . They are water-soluble and act as effective dissolution agents for creating iodide solutions .

Research in Magnetism

Chromium iodide, being one of the few insulating ferromagnets, has attracted considerable attention in the field of magnetism . The Cr3+ ions in CrI3 are in an octahedral honeycomb network of six I− ions, where each I− ion is bonded to two Cr3+ ions . This unique structure and its magnetic properties make it a subject of interest in magnetic research .

Mechanism of Action

Safety and Hazards

When handling Chromium iodide, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Chromium iodide monolayers, which have different magnetic properties in comparison to the bulk chromium iodide, have been shown to form skyrmionic states in applied electromagnetic fields or in Janus-layer devices . This work demonstrates that spin-canted solutions can be induced into monolayer chromium iodide by select substitution of iodide atoms with isovalent impurities . This lays the foundation for investigating the field- and geometric-dependent magnetic properties in similar two-dimensional materials .

properties

IUPAC Name |

triiodochromium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.3HI/h;3*1H/q+3;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPUZYFWVBLIDMP-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Cr](I)(I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrI3 | |

| Record name | chromium(III) iodide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Chromium(III)_iodide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.710 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Triiodochromium | |

CAS RN |

13569-75-0 | |

| Record name | Chromium iodide (CrI3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13569-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chromium iodide (CrI3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013569750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromium iodide (CrI3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chromium triiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.614 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2,3,5-Tetrahydro-8-thia-5,7-diaza-cyclopenta[a]indene-4-one](/img/structure/B82326.png)